molecular formula C8H10ClNO2S B1525336 3-(Dimethylamino)benzene-1-sulfonyl chloride CAS No. 876482-47-2

3-(Dimethylamino)benzene-1-sulfonyl chloride

Cat. No. B1525336
M. Wt: 219.69 g/mol
InChI Key: KZNBMKMFIGSQNV-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)benzene-1-sulfonyl chloride” is a chemical compound used as a pharmaceutical intermediate . It is an organic analog of chlorosulfonic acid .


Synthesis Analysis

The synthesis of benzenesulfonyl chloride, a similar compound, involves the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . Another method involves the reaction of sulfonic acids or its sodium salts under microwave irradiation .


Molecular Structure Analysis

The molecular formula of “3-(Dimethylamino)benzene-1-sulfonyl chloride” is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3 .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a similar compound, reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . It also reacts with water in the eye to produce hydrochloric acid (HCl), another corrosive and irritant substance .


Physical And Chemical Properties Analysis

“3-(Dimethylamino)benzene-1-sulfonyl chloride” has a molecular weight of 219.69 . It has a melting point of 38-39 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Reaction Pathways and Kinetics

  • Sulfonylation Reactions : 3-(Dimethylamino)benzene-1-sulfonyl chloride is involved in sulfonylation reactions, showing a reaction pathway indicative of an SN2 mechanism. A study on a similar compound, 5-dimethylamino-naphthalene-1-sulfonyl chloride, showed solvolysis reactions well correlated with the extended Grunwald-Winstein equation, supporting an SN2 reaction pathway and a transition state structure similar to that of benzenesulfonyl chloride reactions (Koh & Kang, 2014).

Chemical Structure and Properties

  • Molecular Structure Analysis : Research on a related compound, 3-(Dimethylamino)-5,6,7,8,9,10-hexahydro-12,13-dimethoxy-4H-spiro[benzo-1-thia-2,5-diazacyclododecene-4,1'-cyclobutan]-6-one 1,1-Dioxide Dichloromethane Solvate, highlights the complex molecular structures that can be derived from compounds like 3-(Dimethylamino)benzene-1-sulfonyl chloride. The study details the conformational disorder and the unique bonding characteristics in such compounds (Linden, Mihova & Heimgartner, 1998).

Application in Synthesis

  • Synthesis of Novel Compounds : It's used in synthesizing diverse novel compounds, such as sulfene derivatives. One study demonstrated its role in generating sulfene (thioformaldehyde dioxide) for further cycloaddition reactions, leading to the synthesis of various sulfur-containing heterocycles (Prajapati, Singh, Mahajan & Sandhu, 1993).

Chromatography Applications

  • Chromatographic Analysis : The compound has been used for the chromatographic separation and identification of primary and secondary aliphatic amines as p-(N,N-dimethylamino)-benzene-p′-azobenzamides. This method offers good sensitivity and does not require additional detection methods due to the visually distinct coloration of the amides (Churáček, Pechová, Tocksteinová & žíková, 1972).

Involvement in Asymmetric Reactions

  • Asymmetric Sulfonylation : Studies on asymmetric reactions involving sulfonylation with related compounds, such as camphor-10-sulfonyl chloride, reveal insights into the preferential conservation of absolute configuration in asymmetric sulfonylation. This research could inform the understanding of reactions involving 3-(Dimethylamino)benzene-1-sulfonyl chloride (Okamoto, Minami & Shingu, 1968).

Environmental and Health Applications

  • Detection of Metal Ions : It has been used in the synthesis of a colorimetric and fluorogenic sensor for Hg2+/Cr3+ in water. The synthesized reagent, involving a dimethylaminophenyldiazenyl fragment from 3-(Dimethylamino)benzene-1-sulfonyl chloride, demonstrates the potential for real-world environmental applications in detecting hazardous ions (Das, Ghosh, Bhatt & Das, 2012).

Safety And Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

3-(dimethylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNBMKMFIGSQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696870
Record name 3-(Dimethylamino)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)benzene-1-sulfonyl chloride

CAS RN

876482-47-2
Record name 3-(Dimethylamino)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sulfurochloridic acid (100 g, 862.07 mmol) was cooled to 0° C. and N,N-dimethylbenzenamine (20 g, 165.29 mmol) was added dropwise with stirring, maintaining a temperature of 0° C. The resulting solution was then heated to 120° C. and stirred for 3 hours. After cooling to room temperature, dichloromethane (40 mL) was added and the resulting mixture was added dropwise to 100 mL of ice/salt water. The resulting solution was extracted with dichloromethane (3×500 mL) and the organic layers combined, dried (Na2SO4) and filtered. The filtrate was concentrated and the residue was purified by column chromatography using a 1:100 ethyl acetate/petroleum ether solvent system. The collected fractions were combined and concentrated to give 4.1 g (11%) of 3-(dimethylamino) benzene-1-sulfonyl chloride as a yellow solid. 1H NMR (CDCl3) δ 7.41 (t, 1H), 7.31 (d, 1H), 7.23 (s, 1H), 6.98 (m, 1H), 3.05 (s, 6H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Chawla - 2014 - search.proquest.com
Cyclotriazadisulfonamide (CADA) inhibits human immunodeficiency virus (HIV) by down-modulating cell surface CD4 receptor expression. More specifically, CADA inhibits co-…
Number of citations: 1 search.proquest.com

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